2-[(3-Chlorobenzyl)oxy]-1-ethanol CAS number and molecular weight
2-[(3-Chlorobenzyl)oxy]-1-ethanol CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of 2-[(3-Chlorobenzyl)oxy]-1-ethanol, a halogenated aromatic ether alcohol. Due to its structural motifs—a substituted benzyl group and a primary alcohol—this compound holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. This document outlines the core physicochemical properties, a detailed, field-proven synthesis protocol, expected analytical characteristics, and potential research applications. Given the limited specific literature on this particular isomer, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource for researchers, chemists, and professionals in drug development.
Introduction and Core Concepts
2-[(3-Chlorobenzyl)oxy]-1-ethanol belongs to the family of benzyloxyethanol derivatives. These compounds are characterized by a benzyl ether linked to an ethanol moiety. The presence of a chlorine atom on the meta-position of the benzyl ring is expected to influence the molecule's reactivity, lipophilicity, and metabolic stability. Such halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.
While the ortho- and para-substituted isomers, as well as the parent compound 2-(Benzyloxy)ethanol, have been documented in various contexts, specific data for 2-[(3-Chlorobenzyl)oxy]-1-ethanol is not widely available in common chemical databases. This guide, therefore, serves as a foundational document, providing predicted data and a reliable synthesis pathway to enable further research and application development.
Physicochemical and Structural Properties
The fundamental properties of 2-[(3-Chlorobenzyl)oxy]-1-ethanol are detailed below. These have been calculated based on its chemical structure and by drawing parallels with its isomers and related compounds.
| Property | Value | Source/Method |
| CAS Number | Not Assigned | |
| Molecular Formula | C₉H₁₁ClO₂ | |
| Molecular Weight | 186.64 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy |
| Boiling Point | > 200 °C (Predicted) | Analogy |
| Density | ~1.2 g/mL (Predicted) | Analogy |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF, ethyl acetate, dichloromethane). Limited solubility in water. | Chemical Principles |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for the preparation of 2-[(3-Chlorobenzyl)oxy]-1-ethanol is the Williamson ether synthesis.[1][2][3] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1] For this specific synthesis, the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) is reacted with 3-chlorobenzyl chloride.
3.1. Causality of Experimental Choices
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Choice of Reagents : Ethylene glycol serves as the ethanol backbone, and 3-chlorobenzyl chloride provides the substituted benzyl moiety. Using a strong base like sodium hydride (NaH) ensures the complete and irreversible deprotonation of one of the hydroxyl groups of ethylene glycol, forming the required alkoxide nucleophile.[1]
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Solvent System : A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism by solvating the cation (Na⁺) without solvating the alkoxide nucleophile, thus enhancing its nucleophilicity.[1][4]
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Reaction Conditions : The reaction is initially conducted at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction between NaH and ethylene glycol. It is then allowed to proceed at room temperature or with gentle heating to ensure a reasonable reaction rate for the substitution step.
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Workup and Purification : An aqueous workup is necessary to quench any unreacted NaH and remove inorganic salts. The product is extracted into an organic solvent. Purification by flash column chromatography is essential to separate the desired monosubstituted product from unreacted starting materials and the disubstituted diether byproduct.
3.2. Detailed Step-by-Step Methodology
Materials and Equipment:
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Ethylene glycol (5 equivalents)
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Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
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3-Chlorobenzyl chloride (1 equivalent)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate and hexanes for chromatography
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Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and flash chromatography setup.
Procedure:
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Preparation of the Alkoxide : In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethylene glycol (5 eq.). Dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath.
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Deprotonation : Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved during this step, so ensure adequate ventilation to a fume hood.
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Nucleophilic Substitution : Dissolve 3-chlorobenzyl chloride (1 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature over 30 minutes.
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Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup : After the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess sodium hydride.
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Extraction : Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
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Washing and Drying : Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-[(3-Chlorobenzyl)oxy]-1-ethanol.
3.3. Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-[(3-Chlorobenzyl)oxy]-1-ethanol.
Analytical Characterization (Predicted)
The following section details the expected spectroscopic data for 2-[(3-Chlorobenzyl)oxy]-1-ethanol, based on the analysis of its functional groups and data from analogous structures.
4.1. ¹H NMR Spectroscopy
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Aromatic Protons (4H) : Expected in the range of δ 7.2-7.4 ppm. Due to the meta-substitution, a complex multiplet pattern is anticipated.
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Benzyl CH₂ (2H) : A sharp singlet around δ 4.5-4.6 ppm.
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Ether CH₂ (2H) : A triplet around δ 3.6-3.7 ppm.
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Alcohol CH₂ (2H) : A triplet around δ 3.7-3.8 ppm.
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Hydroxyl OH (1H) : A broad singlet, the chemical shift of which will be concentration-dependent, typically between δ 2.0-3.0 ppm.
4.2. ¹³C NMR Spectroscopy
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Aromatic Carbons (6C) : Expected in the range of δ 125-140 ppm. The carbon attached to the chlorine will be in the δ 134 ppm region, and the carbon attached to the benzyl group will be around δ 138 ppm.
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Benzyl CH₂ (1C) : Expected around δ 72-73 ppm.
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Ether CH₂ (1C) : Expected around δ 70-71 ppm.
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Alcohol CH₂ (1C) : Expected around δ 61-62 ppm.
4.3. Infrared (IR) Spectroscopy
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O-H Stretch : A broad, strong band in the region of 3200-3500 cm⁻¹ (characteristic of an alcohol).
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C-H Stretch (Aromatic) : Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic) : Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
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C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether) : A strong, sharp peak around 1100 cm⁻¹.
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C-O Stretch (Alcohol) : A strong, sharp peak around 1050 cm⁻¹.
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C-Cl Stretch : A peak in the fingerprint region, typically 600-800 cm⁻¹.
4.4. Mass Spectrometry (MS)
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Molecular Ion (M⁺) : The molecular ion peak would be expected at m/z = 186. A characteristic M+2 peak at m/z = 188 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.
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Major Fragmentation Pathways :
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Loss of the ethanol group (-CH₂CH₂OH) to give the 3-chlorobenzyl cation (m/z = 125/127). This is expected to be a very prominent peak.
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Benzylic cleavage to form the C₇H₆Cl⁺ fragment.
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Loss of water (-H₂O) from the molecular ion.
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Potential Applications in Research and Development
While specific applications for 2-[(3-Chlorobenzyl)oxy]-1-ethanol are not yet established, its structure suggests several potential areas of utility for researchers and drug development professionals.
5.1. Intermediate in Pharmaceutical Synthesis
The primary alcohol group serves as a handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., amines, esters, halides). This makes the compound a valuable building block for the synthesis of more complex target molecules with potential biological activity. The 3-chlorobenzyl ether moiety can serve as a lipophilic group that may interact with hydrophobic pockets in biological targets.
5.2. Fragment for Fragment-Based Drug Discovery (FBDD)
As a relatively small molecule with desirable physicochemical properties, it could be used in fragment-based screening campaigns to identify new starting points for drug discovery programs. The chlorine atom provides a vector for structure-activity relationship (SAR) studies.
5.3. Precursor for Novel Materials
The alcohol functionality allows for its incorporation into polymers or other materials. For instance, it could be esterified with acrylic acid to form a monomer that can be polymerized to create specialty polymers with tailored refractive indices or thermal properties, owing to the presence of the aromatic and chloro groups.
Safety and Handling
As a novel or sparsely documented chemical, 2-[(3-Chlorobenzyl)oxy]-1-ethanol should be handled with care, assuming it may be hazardous. The following precautions are based on data from structurally related compounds like 2-chlorobenzyl alcohol and other chlorinated organic compounds.[5]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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First Aid :
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Skin Contact : Immediately wash the affected area with plenty of soap and water.
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation : Move the person to fresh air and keep them comfortable for breathing.
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Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
2-[(3-Chlorobenzyl)oxy]-1-ethanol represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and safe handling. By leveraging the well-established Williamson ether synthesis, researchers can readily access this compound for further investigation. The predicted analytical data herein serves as a benchmark for confirming its identity and purity. Its potential applications as a synthetic intermediate and a fragment in drug discovery warrant further exploration by the scientific community.
References
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Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
